Ethynylboronic acid
Overview
Description
Ethynylboronic acid is an organoboron compound characterized by the presence of an ethynyl group attached to a boronic acid moiety. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethynylboronic acid can be synthesized through various methods, including the hydroboration of alkynes. One common method involves the use of hexamethyldisilazane lithium as a precatalyst, which enables a lithium-promoted hydroboration of alkynes with pinacolborane as the hydride source . This method offers remarkable substrate tolerance and good yields.
Industrial Production Methods: Industrial production of this compound typically involves the use of borate esters as precursors. These esters are made by the simple dehydration of boric acid with alcohols . The process is scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethynylboronic acid undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: this compound is commonly used in Suzuki-Miyaura cross-coupling reactions with palladium catalysts to form carbon-carbon bonds.
Hydroboration: The hydroboration of alkynes with pinacolborane is another common reaction.
Major Products:
Scientific Research Applications
Ethynylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethynylboronic acid primarily involves its role as a Lewis acid. The boron atom in this compound has a vacant p orbital, which allows it to interact with nucleophiles and form stable complexes . This property is exploited in various chemical reactions, including cross-coupling and hydroboration reactions.
Comparison with Similar Compounds
Vinylboronic Acid: Similar to ethynylboronic acid, vinylboronic acid is used in the synthesis of vinylboronates through hydroboration reactions.
Ethylboronic Acid: This compound is another boronic acid derivative with applications in organic synthesis.
Phenethylboronic Acid: Used in similar applications as this compound, particularly in the formation of carbon-carbon bonds.
Uniqueness: this compound is unique due to its ethynyl group, which provides distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of reactions, including cross-coupling and hydroboration, makes it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
ethynylboronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BO2/c1-2-3(4)5/h1,4-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBHVMBPNSNIHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C#C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623219 | |
Record name | Ethynylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4453-96-7 | |
Record name | Ethynylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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